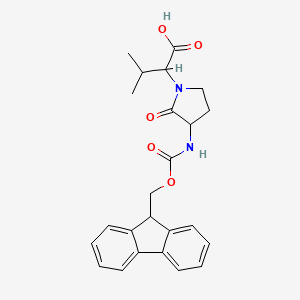
N-Fmoc-Freidinger's lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-Freidinger’s lactam can be synthesized through a series of chemical reactions involving the cyclization of amino acids. One common method involves the use of a methionine sulfonium salt to induce cyclization, resulting in the formation of the lactam ring . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N-Fmoc-Freidinger’s lactam involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process often includes multiple purification steps, such as chromatography, to remove impurities and obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-Freidinger’s lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Fmoc-Freidinger’s lactam can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Fmoc-Freidinger’s lactam, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .
Applications De Recherche Scientifique
N-Fmoc-Freidinger’s lactam has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of N-Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. By adopting a similar conformation, it can interact with biological targets, such as enzymes and receptors, in a manner similar to natural peptides. This allows it to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-lactams: A class of antibiotics that includes penicillins and cephalosporins, which also contain a lactam ring.
Gamma-lactams: Compounds with a five-membered lactam ring, used in various pharmaceutical applications.
Delta-lactams: Six-membered lactam rings, often found in natural products and synthetic drugs.
Uniqueness
N-Fmoc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and resistance to enzymatic degradation compared to other lactams. This makes it particularly valuable in peptide synthesis and drug development .
Propriétés
Numéro CAS |
957507-85-6 |
|---|---|
Formule moléculaire |
C24H26N2O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29) |
Clé InChI |
PEMHOAIHPQJNIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

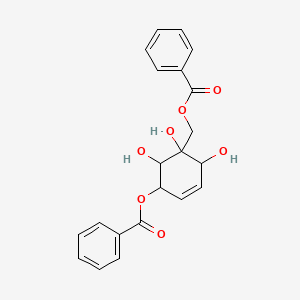
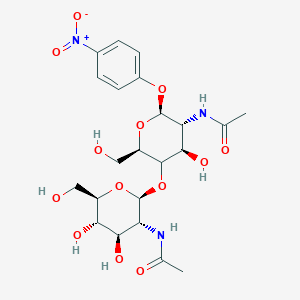


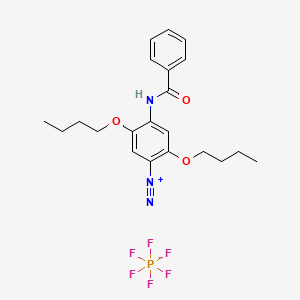
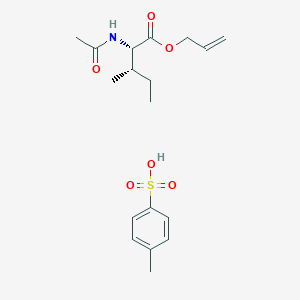

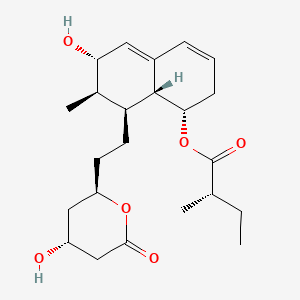
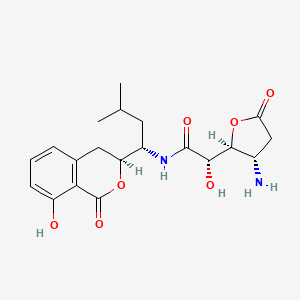
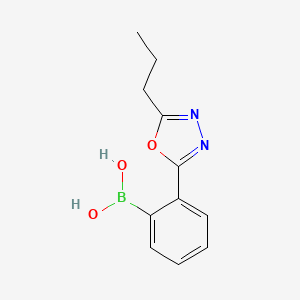
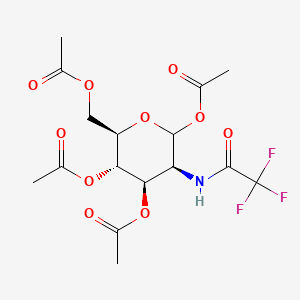
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
